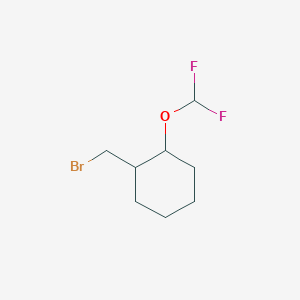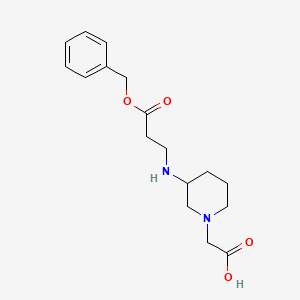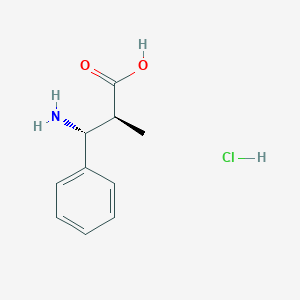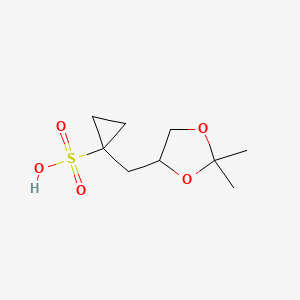
2,4,5-Trimethylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride, where three methyl groups are attached to the benzene ring at the 2, 4, and 5 positions. This compound is a colorless to pale yellow liquid with a pungent odor and is used as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,5-Trimethylbenzoyl chloride can be synthesized through the acylation of mesitylene (1,3,5-trimethylbenzene) with phosgene or thionyl chloride. The reaction typically involves the following steps:
Mesitylene and Phosgene Reaction: Mesitylene is reacted with phosgene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Mesitylene and Thionyl Chloride Reaction: Alternatively, mesitylene can be reacted with thionyl chloride in the presence of a catalyst like pyridine. The reaction is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process typically includes:
Feedstock Preparation: Mesitylene and the chlorinating agent (phosgene or thionyl chloride) are prepared in separate feed tanks.
Reaction: The reactants are continuously fed into a reactor where the acylation reaction occurs. The reactor is maintained at a specific temperature and pressure to optimize the reaction rate.
Product Separation: The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trimethylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,4,5-trimethylbenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to 2,4,5-trimethylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols. Conditions typically involve anhydrous solvents and mild heating.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under ambient or slightly elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
2,4,5-Trimethylbenzoic Acid: Formed from hydrolysis.
2,4,5-Trimethylbenzyl Alcohol: Formed from reduction.
Applications De Recherche Scientifique
2,4,5-Trimethylbenzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Photoinitiators: Employed in the production of photoinitiators for UV-curable coatings and inks.
Polymer Chemistry: Used in the synthesis of polymers and copolymers with specific properties.
Material Science: Utilized in the preparation of advanced materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2,4,5-Trimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of amides, the carbonyl carbon of the benzoyl chloride reacts with the nucleophilic nitrogen of the amine, resulting in the formation of an amide bond.
Comparaison Avec Des Composés Similaires
2,4,5-Trimethylbenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
Benzoyl Chloride: The parent compound, which lacks the three methyl groups. It is more reactive due to the absence of electron-donating methyl groups.
2,4,6-Trimethylbenzoyl Chloride: Similar to this compound but with the methyl groups at different positions. It has similar reactivity but may exhibit different steric and electronic effects.
4-Methylbenzoyl Chloride: Contains a single methyl group at the para position. It is less sterically hindered and more reactive than this compound.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, photoinitiators, polymer chemistry, and material science Its unique reactivity as an acylating agent makes it valuable in the preparation of various acyl derivatives
Propriétés
Numéro CAS |
34824-32-3 |
|---|---|
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
2,4,5-trimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5H,1-3H3 |
Clé InChI |
QTPZSCVENUFCFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12992017.png)

![Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B12992040.png)

![5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12992046.png)
![5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12992057.png)

![Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one](/img/structure/B12992064.png)
![tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12992068.png)

